molecular formula C20H30N2O4 B12970357 tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B12970357
M. Wt: 362.5 g/mol
InChI Key: HGAFAPSNPSAJNE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its tert-butyl group, which is known for its steric hindrance and stability. The presence of the benzyloxycarbonyl group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium on activated charcoal .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on activated charcoal.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology

In biological research, tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is used in the study of enzyme mechanisms and protein-ligand interactions. The benzyloxycarbonyl group can be used to protect amine groups during peptide synthesis .

Medicine

Its structural features allow for the exploration of various biological pathways and targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process is often utilized in the controlled release of active compounds in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)benzoate
  • tert-Butyl 4-(aminomethyl)benzoate

Uniqueness

The uniqueness of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate lies in its combination of the tert-butyl and benzyloxycarbonyl groups. This combination provides both steric hindrance and chemical reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 4-methyl-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-19(2,3)26-18(24)22-12-10-20(4,11-13-22)15-21-17(23)25-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23)

InChI Key

HGAFAPSNPSAJNE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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